2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its unique structure that includes a bromophenyl group and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological activities.
The compound has been synthesized through various methodologies reported in scientific literature, with a focus on optimizing yields and enhancing pharmacological properties. Key studies have explored its synthesis and biological evaluation, indicating its relevance in drug discovery.
2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can be achieved through several synthetic pathways. A common method involves the cyclization of N,N'-diacylhydrazines using phosphorus oxychloride or thionyl chloride as dehydrating agents. This process typically involves the following steps:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yields. For instance, using a two-phase solvent system with phase-transfer catalysts has been reported to enhance the efficiency of the synthesis .
The molecular structure of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole consists of:
The molecular formula can be represented as , with a molecular weight of approximately 290.11 g/mol. The presence of both bromine and nitrogen functionalities contributes to its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for oxadiazoles:
The reactivity patterns are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the pyridine nitrogen .
The mechanism of action for compounds like 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole often involves:
Research indicates that oxadiazoles can exhibit significant activity against various cancer cell lines and may also possess antimicrobial properties . The exact mechanism may vary depending on the specific biological target.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and structural integrity .
2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole has potential applications in:
The 1,3,4-oxadiazole ring serves as a critical pharmacophoric element in medicinal chemistry due to its metabolic stability and hydrogen-bonding capability. For 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, cyclization of diacylhydrazine precursors represents the most efficient synthetic route. Hydrazide cyclodeselenization offers a high-yielding approach, where 4-bromobenzoylhydrazide reacts with pyridine-4-carbonyl isoselenocyanate under triethylamine catalysis in tetrahydrofuran, forming selenosemicarbazide intermediates that spontaneously cyclize to the target oxadiazole at 60–70°C (yields: 85–92%) [5]. Alternatively, iodine-mediated oxidative cyclization of N'-(pyridine-4-carbonyl)-2-(4-bromobenzoyl)hydrazinecarbothioamide in the presence of potassium carbonate enables C-S bond cleavage and ring closure at ambient temperature (yield: 78%) [2] [6]. This method benefits from iodine’s dual role as oxidant and mild Lewis acid catalyst.
Table 1: Comparative Analysis of Cyclization Methods for 1,3,4-Oxadiazole Synthesis
Method | Reagents/Conditions | Yield (%) | Reaction Time | Advantages |
---|---|---|---|---|
Hydrazide Cyclodeselenization | Isoselenocyanate, TEA, THF, 60°C | 85–92 | 4–6 h | Atom-economical, high regioselectivity |
Iodine-Mediated Oxidation | I₂, K₂CO₃, ethanol, rt | 78 | 8 h | Mild conditions, no metal catalysts |
Electro-Oxidative Cyclization | LiClO₄/CH₃CN, Pt electrodes, 10 mA | 82 | 2 h | Catalyst-free, scalable |
Mechanistic insights reveal that cyclization efficiency depends on the electrophilicity of the carbonyl carbons and the nucleofugality of the chalcogen substituent. Density functional theory calculations indicate that selenocyanate derivatives exhibit lower activation energies (ΔG‡ = 18.3 kcal/mol) compared to thiocarbamide precursors (ΔG‡ = 22.7 kcal/mol), rationalizing the higher yields in selenocyclization routes [5].
Structural hybridization enhances bioactivity by combining pharmacophores with complementary target affinities. The 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole scaffold serves as a versatile platform for quinoline integration via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. In EGFR-targeted hybrids, 4-(4-bromophenyl)quinoline replaces the 4-bromophenyl group, enabling π–π stacking interactions with hydrophobic region I of the kinase domain (IC₅₀ = 0.14 μM against HepG2) [1] [4]. Molecular dynamics simulations confirm that the quinoline-oxadiazole-pyridinyl triad adopts a coplanar conformation within the ATP-binding cleft, forming hydrogen bonds with Thr854 and Met793 residues [1].
For multi-target ligands, the oxadiazole’s C2/C5 positions permit sequential functionalization:
Table 2: Bioactivity of Quinoline-Pyridinyl-Oxadiazole Hybrids
Hybrid Structure | Biological Target | Activity | Mechanistic Insight |
---|---|---|---|
2-(Quinolin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | EGFR tyrosine kinase | IC₅₀ = 0.14 μM (HepG2) | H-bonding with Thr854, π-stacking with Phe723 |
5-(2-Phenylquinolin-4-yl)-2-(4-bromophenyl)-1,3,4-oxadiazole | DNA gyrase | MIC = 0.39 μg/mL (MRSA) | Mg²⁺ chelation, Topo IV inhibition |
4-[5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine | PIM-1 kinase | Kᵢ = 0.51 μM | Competitive ATP displacement, H-bond with Lys67 |
Electrochemical synthesis provides a sustainable alternative to stoichiometric oxidants. The one-pot assembly of 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole employs constant-current electrolysis (10 mA) in acetonitrile/lithium perchlorate, where 4-bromobenzaldehyde and pyridine-4-carboxylic acid hydrazide undergo dehydrogenative coupling at a platinum anode. This method exploits in situ generation of iodonium intermediates from tetrabutylammonium iodide, facilitating cyclization at 25°C with 82% yield and minimal waste [3] [9]. Cyclic voltammetry reveals two irreversible oxidation peaks at +1.23 V (hydrazide oxidation) and +1.57 V (rearomatization), confirming the radical-mediated mechanism [9].
Photocatalysis enables C–O bond formation under visible light irradiation. Using 9-mesityl-10-methylacridinium (Acr-Mes⁺) as a photoredox catalyst, single-electron oxidation of 4-bromobenzoyl hydrazide generates acyl radicals that attack the pyridine-4-carbonitrile, followed by oxidative aromatization with sodium persulfate (Na₂S₂O₈). This protocol achieves 76% yield in 3 hours with blue LED irradiation, though scalability is limited by radical recombination side reactions [3] [9].
Table 3: Green Synthesis Methods Comparison
Parameter | Electro-Oxidative Method | Photocatalytic Method |
---|---|---|
Catalyst | None (electrode-driven) | Acr-Mes⁺ (0.5 mol%) |
Oxidant | Anodic current (e⁻ transfer) | Na₂S₂O₈ (2.0 equiv) |
Reaction Time | 2 hours | 3 hours |
Yield | 82% | 76% |
Sustainability Metrics | E-factor = 1.2, PMI = 3.1 | E-factor = 4.8, PMI = 7.3 |
Post-synthetic modification (PSM) tailors physicochemical properties without altering the core scaffold. For 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, three PSM strategies dominate:
Table 4: Post-Synthetic Functionalization Outcomes
PSM Strategy | Functional Group Introduced | Property Change | Biological Impact |
---|---|---|---|
Suzuki Cross-Coupling | 4-Carboxyphenyl | log P: 3.8 → 2.1; solubility ↑ | IC₅₀ (MCF-7) = 0.164 μg/mL (from 0.332 μg/mL) |
Azide-Alkyne Cycloaddition | 1,2,3-Triazole-quinoline | Molecular weight: 328 → 532 g/mol | Dual EGFR/DNA gyrase inhibition achieved |
Pyridinyl Acylation | -COCH₂N⁺(CH₃)₃ | Papp: 5.2 → 18.7 × 10⁻⁶ cm/s | Enhanced intestinal absorption |
Metal-organic framework (MOF)-supported PSM enables regioselective modifications. UiO-66-NH₂ MOFs anchor oxadiazole carboxylates via Zr–O bonds, permitting solvent-free acylation of the pendant pyridinyl group with anhydrides. This technique achieves 95% functionalization efficiency while suppressing N-oxide formation—a common side reaction in solution-phase chemistry [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: